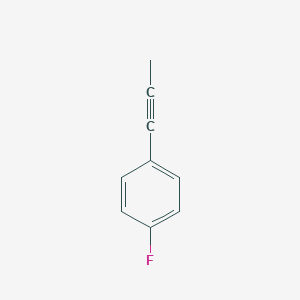

1-FLUORO-4-(1-PROPYN-1-YL)-BENZENE

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQAIEQVTBJVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 4 1 Propyn 1 Yl Benzene and Analogous Fluoroaryl Alkynes

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for the synthesis of fluoroaryl alkynes. These reactions offer a direct and efficient means to form carbon-carbon bonds between an aryl halide or pseudohalide and a terminal alkyne.

Sonogashira Cross-Coupling Strategies for Fluoroaryl Alkynes

The Sonogashira reaction is a cornerstone in the synthesis of aryl alkynes, including fluoroaryl derivatives. gold-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

For the synthesis of 1-fluoro-4-(1-propyn-1-yl)-benzene, a common approach is the Sonogashira coupling of a 1-fluoro-4-halobenzene (where the halogen is typically iodine or bromine) with propyne (B1212725). organic-chemistry.org The reaction is generally carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), along with a copper(I) salt, often copper(I) iodide (CuI), as a co-catalyst. wikipedia.orglibretexts.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and also serves as the solvent in many cases. wikipedia.org

The general reactivity trend for the aryl halide in Sonogashira coupling is I > Br > Cl, meaning that iodo- and bromo-substituted fluoroarenes are more reactive than their chloro-counterparts. libretexts.org This difference in reactivity allows for selective couplings. For instance, 1-bromo-4-iodobenzene (B50087) can be selectively coupled at the iodo-position. wikipedia.org

Recent advancements have focused on developing more efficient and milder reaction conditions. This includes the use of highly active palladium catalysts, sometimes in combination with specific ligands, and the development of copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts. gold-chemistry.orgorganic-chemistry.orgnih.gov

A representative Sonogashira reaction for the synthesis of this compound is illustrated below:

Scheme 1: Sonogashira coupling of 1-bromo-4-fluorobenzene (B142099) with propyne.

Aryl Halide + Propyne --(Pd catalyst, CuI, Base)--> this compound

| Catalyst | Base | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Et₃N | 70 | 65-72 |

This interactive table summarizes typical conditions for the Sonogashira reaction.

Palladium-Catalyzed Approaches in Fluoroarene Functionalization

Palladium catalysis is a versatile tool for the functionalization of fluoroarenes beyond the Sonogashira reaction. nih.govdp.tech While direct C-F bond activation by palladium is challenging, it can be achieved under specific conditions, often requiring specialized ligands and reaction partners. nih.gov Palladium-catalyzed cross-coupling reactions of fluoroarenes more commonly proceed through the activation of other leaving groups, such as triflates, which can be readily prepared from the corresponding phenols. wikipedia.org

In the context of synthesizing fluoroaryl alkynes, palladium catalysts are crucial. The catalytic cycle of the Sonogashira reaction, for example, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org

Researchers have also explored the direct C-H functionalization of fluoroarenes catalyzed by palladium to introduce alkyne moieties, although this approach is less common for the synthesis of simple fluoroaryl alkynes like this compound. msu.edu

Copper-Catalyzed Oxidative Cross-Coupling with Terminal Alkynes

Copper-catalyzed reactions provide an alternative to palladium-based systems for the synthesis of alkynes. While the classic Glaser coupling involves the homocoupling of terminal alkynes, copper can also mediate cross-coupling reactions. researchgate.net

Copper-catalyzed oxidative cross-coupling reactions can be employed to synthesize fluoroaryl alkynes. These reactions often involve the in-situ formation of a copper acetylide, which then couples with an aryl electrophile. nih.govrsc.org However, for the direct synthesis of this compound, this method is less frequently reported compared to the Sonogashira reaction.

More recent developments have focused on copper-catalyzed hydroalkylation of terminal alkynes, which provides a route to (E)-alkenes with high selectivity. organic-chemistry.orgresearchgate.net While not directly yielding fluoroaryl alkynes, these methods highlight the versatility of copper catalysis in alkyne functionalization.

Nickel-Mediated C-F Bond Activation in Fluorinated Aromatics

Nickel catalysis has emerged as a powerful tool for the activation of strong C-F bonds in fluorinated aromatics, a transformation that is often challenging for palladium catalysts. researchgate.netrsc.org This capability allows for the direct coupling of fluoroarenes with various nucleophiles, including those derived from alkynes. nih.govuniv-poitiers.fr

The synthesis of fluoroaryl alkynes via nickel-catalyzed C-F bond activation involves the reaction of a fluoroarene with a terminal alkyne in the presence of a nickel catalyst and often a reducing agent or a specific ligand. researchgate.netnih.govnih.gov Nickel complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have shown significant activity in these transformations. rsc.org

While the direct coupling of 1-fluorobenzene with propyne using a nickel catalyst is a plausible route, the literature more commonly describes the coupling of polyfluorinated arenes or the use of nickel in conjunction with other synthetic strategies. researchgate.netrsc.orgnih.govuniv-poitiers.fr The development of efficient nickel-catalyzed methods for the synthesis of compounds like this compound remains an active area of research.

Alternative Alkynylation and Alkyne Synthesis Routes

Beyond transition metal-catalyzed coupling reactions, other synthetic strategies can be employed to introduce an alkyne functionality onto a fluorinated aromatic ring.

Alkynylation of Halogenated Aromatic Precursors

The alkynylation of halogenated aromatic precursors is the most common and direct method for synthesizing fluoroaryl alkynes. wikipedia.orgorganic-chemistry.org As detailed in the Sonogashira reaction section, 1-fluoro-4-halobenzenes serve as excellent starting materials. The choice of the halogen (iodine, bromine) influences the reactivity, with iodides generally being more reactive than bromides. libretexts.org

This strategy is not limited to Sonogashira conditions. For example, lithium acetylides can be coupled with aryl halides in a palladium-catalyzed reaction, offering a copper-free alternative. researchgate.net Additionally, Grignard reagents derived from terminal alkynes can be coupled with aryl halides, though this is less common for the synthesis of this compound.

The following table provides a general overview of the reactivity of different halogenated precursors in alkynylation reactions.

| Precursor | General Reactivity | Common Coupling Partner |

| 1-Fluoro-4-iodobenzene | High | Terminal Alkynes (e.g., propyne) |

| 1-Fluoro-4-bromobenzene | Moderate | Terminal Alkynes (e.g., propyne) |

| 1-Fluoro-4-chlorobenzene | Low | Requires more active catalysts/harsher conditions |

This interactive table summarizes the general reactivity of halogenated precursors.

Double Elimination Reactions for Alkyne Formation from Dihalides

The synthesis of alkynes, including aryl alkynes like this compound, can be effectively achieved through double elimination reactions starting from dihalides. masterorganicchemistry.commasterorganicchemistry.com This classical method involves the removal of two molecules of hydrogen halide (HX) from a vicinal or geminal dihalide, leading to the formation of a triple bond. fiveable.melibretexts.org The reaction is typically carried out using a strong base, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common and effective choice. masterorganicchemistry.comlibretexts.org

The process occurs via two sequential E2 (elimination, bimolecular) reactions. libretexts.orgyoutube.com In the first step, the strong base abstracts a proton, leading to the formation of a vinyl halide intermediate. masterorganicchemistry.comfiveable.me A second equivalent of the base then removes another proton, resulting in the formation of the alkyne. masterorganicchemistry.com For terminal alkynes, a third equivalent of the base may be required as it can deprotonate the relatively acidic terminal alkyne proton (pKa ≈ 25). masterorganicchemistry.com

The starting dihalides can be either vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon). libretexts.org For the synthesis of this compound, a suitable precursor would be a 1-(dihalopropyl)-4-fluorobenzene, such as 1-(1,2-dibromopropyl)-4-fluorobenzene. This precursor can be prepared from the corresponding alkene, (E)-1-fluoro-4-(prop-1-en-1-yl)benzene, through halogenation. fiveable.melibretexts.org

The general mechanism for the conversion of a vicinal dihalide to an alkyne is illustrated below:

Step 1: Formation of Alkenyl HalideStarting Material: Vicinal Dihalide

Reagent: Strong Base (e.g., NaNH₂)

Product: Alkenyl Halide

Step 2: Formation of AlkyneStarting Material: Alkenyl Halide

Reagent: Strong Base (e.g., NaNH₂)

Product: Alkyne

| Reactant Type | Base | Key Features |

| Vicinal Dihalide | NaNH₂ | Two successive E2 eliminations. youtube.com |

| Geminal Dihalide | NaNH₂ | Also proceeds via two E2 eliminations. masterorganicchemistry.comlibretexts.org |

| Alkene | 1. X₂ 2. NaNH₂ | Two-step process: halogenation followed by double dehydrohalogenation. fiveable.melibretexts.org |

Advanced Synthetic Protocols for Fluorinated Aryl Alkynes

Modern organic synthesis has introduced more sophisticated methods for preparing fluorinated aryl alkynes, offering improvements in regioselectivity, functional group tolerance, and reaction conditions.

Boron-Directed Cycloaddition Methods for Fluoroalkyl-Substituted Aromatics

A notable advanced strategy for the synthesis of fluoroalkyl-substituted aromatic compounds involves boron-directed cycloaddition reactions. nih.govacs.org This method provides a mild and regioselective route to access a variety of these valuable building blocks. nih.govnih.gov The process utilizes a BCl₃-promoted cycloaddition protocol, which allows for the convenient synthesis of fluoroalkyl-substituted benzene (B151609) derivatives in good to excellent yields. acs.orgacs.org

This approach is particularly advantageous as the final position of the fluoroalkyl group is determined by the boron directing group, not by the inherent reactivity of the aromatic precursor. nih.govacs.org This allows for a high degree of regiocontrol, which can be challenging to achieve with other methods. nih.govacs.org The resulting products contain a carbon-boron bond that can be further functionalized, adding to the synthetic utility of this method. nih.govacs.org The strategy has also been successfully applied to the synthesis of CF₃-substituted heteroaromatic compounds. acs.org

| Feature | Description | Reference |

| Methodology | Boron-directed benzannulation/cycloaddition. | nih.govacs.org |

| Promoter | Boron trichloride (B1173362) (BCl₃). | acs.orgacs.org |

| Key Advantage | High regioselectivity and mild reaction conditions. | nih.govacs.org |

| Products | Fluoroalkyl-substituted (hetero)aromatic compounds. | nih.govacs.org |

| Further Utility | Products can be further elaborated through the C-B bond. | nih.gov |

Mechanochemical Synthesis Approaches for Aromatic Alkynes

Mechanochemistry, which involves using mechanical force to induce chemical reactions, has emerged as a powerful and green synthetic tool. rsc.org The mechanochemical Sonogashira coupling, performed via high-temperature ball milling, represents an efficient method for the synthesis of aromatic alkynes. rsc.org This technique is particularly useful for coupling solid aryl halides, including those with large, sparingly soluble polyaromatic structures, with terminal alkynes. rsc.org

This solvent-free approach offers several advantages, including short reaction times, excellent yields, and the ability to work with substrates that have poor solubility in common reaction solvents. rsc.org For instance, this method has been successfully used to synthesize various materials-oriented polyaromatic alkynes and even a fluorescent metal-organic framework (MOF) precursor. rsc.org The broad substrate scope includes aryl bromides and even unactivated aryl chlorides. rsc.org

| Reaction | Reactants | Conditions | Yield | Reference |

| Sonogashira Coupling | Aryl bromides with large π-conjugated systems and TIPS acetylene (B1199291) | High-temperature ball milling | 39-95% | rsc.org |

| Sonogashira Coupling | Tetrabrominated polycyclic aromatic compounds and TIPS acetylene | High-temperature ball milling | Moderate to excellent | rsc.org |

| Sonogashira Coupling | Poorly soluble Vat Red 1 and alkyne | High-temperature ball milling | Much higher than solution-based methods | rsc.org |

Strategies for Fluorosulfonylated Alkyne Compounds

The synthesis of compounds containing both a fluorosulfonyl group (–SO₂F) and an alkyne moiety is of significant interest due to the unique properties imparted by the fluorosulfonyl group, which is a valuable functional group in drug discovery and chemical biology. nih.gov Several strategies have been developed for the introduction of a fluorosulfonyl group into alkyne-containing molecules.

One approach is the radical hydro-fluorosulfonylation of alkynes. nih.gov This method allows for the synthesis of valuable alkenylsulfonyl fluoride (B91410) products. nih.gov Notably, this system can achieve high Z-selectivity, producing the less stable stereoisomer which is often more challenging to access. nih.gov

Another strategy involves the radical-mediated vicinal addition of an alkoxysulfonyl or fluorosulfonyl group and a trifluoromethyl group across an alkyne. rsc.org This process utilizes allylsulfonyl compounds as radical precursors. The generated sulfonyl radical adds to the alkyne, and the resulting vinyl radical is then trapped by a trifluoromethyl source, leading to highly functionalized tetrasubstituted alkenes. rsc.org

Direct halosulfonylation of alkynes provides another route to β-halovinyl sulfones, which are versatile synthetic intermediates. rsc.org These reactions involve the concomitant formation of a carbon-sulfur and a carbon-halogen bond across the triple bond. rsc.org

| Method | Reagents | Product Type | Key Features | Reference |

| Radical Hydro-fluorosulfonylation | Alkenes/Alkynes, FABI (1-fluorosulfonyl 2-aryl benzoimidazolium) | Alkenylsulfonyl fluorides | High Z-selectivity for alkynes. | nih.gov |

| Alkoxy-/Fluorosulfonyl-trifluoromethylation | Aryl alkyl alkynes, Allylsulfonyl reagents | Tetrasubstituted alkenes | Access to scaffolds with vicinal sulfonyl and trifluoromethyl groups. | rsc.org |

| Direct Halosulfonylation | Alkynes, Sulfonyl chlorides/hydrazides | β-Halovinyl sulfones | One-pot difunctionalization of alkynes. | rsc.org |

Computational and Theoretical Chemistry Studies of 1 Fluoro 4 1 Propyn 1 Yl Benzene Systems

Investigation of Electronic Structure and Bonding

Understanding the electronic structure and bonding of a molecule is crucial for explaining its reactivity and physical properties. Computational methods provide a detailed picture of how electrons are distributed and how they participate in chemical bonds.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these orbitals provide significant clues about where and how a reaction is likely to occur.

For 1-fluoro-4-(1-propyn-1-yl)benzene, the HOMO is expected to be a π-orbital associated with the benzene (B151609) ring and the propynyl (B12738560) group, while the LUMO will be a corresponding π*-antibonding orbital. The fluorine atom, being highly electronegative, will lower the energy of both the HOMO and LUMO compared to unsubstituted phenylacetylene (B144264).

In an electrophilic attack, the electrophile will interact with the HOMO. The regions of the molecule where the HOMO has the largest lobes will be the most nucleophilic and thus the most likely sites of attack. Conversely, in a nucleophilic attack, the nucleophile will interact with the LUMO, and the regions with the largest LUMO lobes will be the most electrophilic.

Computational software can visualize these frontier orbitals, providing a qualitative prediction of reactivity. For instance, in a Diels-Alder reaction where 1-fluoro-4-(1-propyn-1-yl)benzene acts as the dienophile, the interaction between its LUMO and the HOMO of the diene would be the key orbital interaction to analyze.

The table below shows hypothetical HOMO and LUMO energies for 1-fluoro-4-(1-propyn-1-yl)benzene and a related compound, calculated at a typical DFT level of theory.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenylacetylene | -6.25 | -0.15 | 6.10 |

| 1-Fluoro-4-(1-propyn-1-yl)benzene | -6.40 | -0.30 | 6.10 |

These values are illustrative and show the expected trend upon fluorination.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled anti-bonding orbital. In 1-fluoro-4-(1-propyn-1-yl)benzene, potential hyperconjugative interactions could involve the σ-bonds of the methyl group of the propyne (B1212725) moiety interacting with the π-system of the benzene ring. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify such interactions. uni-muenchen.deresearchgate.netwikipedia.orgrsc.org

The concept of "fluoromaticity" has been proposed to describe the electronic effects of fluorine substitution on aromatic rings. The addition of fluorine atoms can stabilize the π-system of the ring through their inductive effect and through the involvement of fluorine's p-orbitals in the molecular orbitals of the ring. researchgate.net This can influence the aromatic character and reactivity of the benzene ring in 1-fluoro-4-(1-propyn-1-yl)benzene. NBO analysis can also shed light on the nature and magnitude of these fluorine-induced effects. uni-muenchen.deresearchgate.netwikipedia.orgrsc.org

Mechanistic Elucidation through Computational Modeling

Computational modeling plays a crucial role in elucidating complex reaction mechanisms by allowing for the study of transient species and transition states that are difficult to observe experimentally. By mapping out the potential energy surface for a reaction, computational chemists can identify the most likely reaction pathway and pinpoint the rate-determining step.

For 1-fluoro-4-(1-propyn-1-yl)benzene, computational modeling could be used to investigate the mechanisms of various synthetic transformations. For example, the mechanism of a gold-catalyzed fluorination of the alkyne could be explored, identifying the key gold-containing intermediates and transition states. rsc.org Similarly, the mechanism of nucleophilic aromatic substitution on the fluorinated ring could be studied in detail, including the role of the solvent in stabilizing the charged intermediates.

By combining the results from DFT and high-level ab initio calculations, a comprehensive and quantitative understanding of the reaction mechanisms of 1-fluoro-4-(1-propyn-1-yl)benzene can be achieved, guiding further experimental work in the synthesis and application of this and related compounds.

Transition State Analysis and Barrier Height Determination

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transition states. For a molecule like 1-fluoro-4-(1-propyn-1-yl)-benzene, transition state analysis is key to understanding the competition between the activation of different bonds, such as the aromatic C-H bonds, the acetylenic C-H bond, and the robust C-F bond.

Transition state (TS) calculations for reactions involving this compound would typically model its interaction with a transition metal catalyst, which is often required to facilitate C-H or C-F bond activation. The process involves locating a first-order saddle point on the potential energy surface that connects the reactants (e.g., the fluorinated alkyne and the catalyst) to the product (e.g., the activated complex). The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a critical parameter that dictates the reaction rate.

While specific transition state analyses for this compound are not abundant in the literature, studies on analogous fluorinated aromatic compounds provide valuable insights. For instance, DFT calculations on the activation of C-F and C-H bonds in fluorobenzenes by transition metal complexes have shown that the geometry of the transition state is crucial. A typical transition state for oxidative addition involves a three-center arrangement between the carbon, the metal, and the hydrogen or fluorine atom. However, repulsion between the d-orbitals of the metal and the p-orbitals of fluorine can lead to higher activation energies for C-F activation compared to C-H activation.

To illustrate the concept, the following table presents hypothetical, yet representative, calculated activation barriers for the C-H versus C-F activation of a generic fluoroaromatic compound by a transition metal catalyst.

| Reaction Pathway | Transition State Geometry | Calculated Activation Barrier (ΔE‡) |

|---|---|---|

| Aromatic C-H Activation (ortho to F) | Three-center [M-C-H] | 20-25 |

| Aromatic C-F Activation | Three-center [M-C-F] | 30-35 |

| Acetylenic C-H Activation | Varies with catalyst | 15-20 |

These values are illustrative and would vary significantly based on the specific metal catalyst, ligands, and computational method employed. The lower barrier for acetylenic C-H activation is expected due to its higher acidity compared to aromatic C-H bonds.

Thermodynamic and Kinetic Control Factors in C-H/C-F Activation

In reactions where multiple products can be formed, such as the competitive activation of C-H and C-F bonds in this compound, the outcome is often dictated by a balance between thermodynamic and kinetic control. A reaction is under kinetic control if the product distribution is determined by the relative rates of the competing pathways, meaning the product with the lowest activation energy barrier will be favored. Conversely, a reaction is under thermodynamic control if the product distribution reflects the relative stabilities of the products, with the most stable product being dominant, assuming the reaction is reversible and can reach equilibrium.

For fluoroaromatic compounds, the activation of a C-H bond is often the kinetically favored pathway, as C-H bonds are generally weaker and have lower activation barriers for cleavage by transition metals compared to the very strong C-F bond. wikipedia.org However, the product resulting from C-F bond activation, a metal-fluoride complex, is often thermodynamically more stable due to the high strength of the metal-fluorine bond. iupac.org

This competition is a recurring theme in the chemistry of fluorinated molecules. Studies on halobenzenes have shown that a (PNP)Ir fragment undergoes oxidative addition of C-H bonds at room temperature, which is the kinetic product. wikipedia.org To achieve the thermodynamically preferred C-Cl or C-Br activation products, higher temperatures are necessary to overcome the larger activation barrier. wikipedia.org A similar principle applies to this compound, where reaction conditions like temperature, solvent, and reaction time can be tuned to selectively favor either C-H or C-F activation.

The following table summarizes the general principles of kinetic and thermodynamic control in the context of C-H/C-F activation.

| Factor | Kinetic Product (C-H Activation) | Thermodynamic Product (C-F Activation) |

|---|---|---|

| Controlling Feature | Lower activation energy | Greater product stability |

| Favored Conditions | Low temperature, short reaction time | High temperature, long reaction time (allowing for equilibrium) |

| Nature of Reaction | Faster-forming, potentially reversible | More stable, favored at equilibrium |

The presence of the propynyl group adds another layer of complexity, as its acetylenic C-H bond is also a potential site for activation. The relative acidity and accessibility of the different C-H bonds (aromatic vs. acetylenic) and the C-F bond will influence the kinetic and thermodynamic landscape of reactions involving this compound.

Computational Group Equivalents for Energetic Analysis

The accurate calculation of thermochemical properties, such as the enthalpy of formation (ΔHf°), is fundamental to understanding the stability and reactivity of molecules. For many years, methods based on "group equivalents" or "group additivity" have been employed for this purpose. The most well-known of these is Benson's Group Increment Theory (BGIT), which posits that the thermochemical properties of a molecule can be estimated by summing the contributions of its constituent functional groups. wikipedia.orgalchetron.comwikipedia.org

This approach breaks down a molecule into a set of defined groups, each with an empirically derived value for properties like enthalpy of formation. For this compound, the groups would include contributions for the fluorinated benzene ring and the propynyl substituent.

However, the application of simple group additivity schemes to highly fluorinated compounds can be problematic. The strong electronegativity and electron-withdrawing nature of fluorine can lead to significant electronic interactions between adjacent fluorinated groups, a phenomenon not always captured by standard group additivity values. acs.orgresearchgate.net These non-nearest neighbor interactions can introduce considerable errors into the estimated thermochemical properties. researchgate.net

To overcome the limitations of group additivity, modern computational chemistry often employs more sophisticated methods for energetic analysis, with isodesmic reactions being a particularly powerful approach. wikipedia.orgresearchgate.netrsc.orgresearchgate.net An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. wikipedia.org By carefully choosing the reference compounds in the isodesmic reaction to be structurally similar to the target molecule, systematic errors in the computational method are largely canceled out. This allows for highly accurate calculations of thermochemical properties even with more modest levels of theory.

For this compound, a possible isodesmic reaction for calculating its enthalpy of formation is shown below:

This compound + Benzene → Fluorobenzene (B45895) + Phenylacetylene

In this hypothetical reaction, the number of C(sp²)-F, C(sp²)-H, C(sp)-H, C(sp²)-C(sp), and C(sp)-C(sp) bonds remains the same on both sides. By calculating the energies of all species in this reaction using quantum mechanical methods and knowing the experimental enthalpies of formation for the reference compounds (benzene, fluorobenzene, and phenylacetylene), the enthalpy of formation for this compound can be determined with high accuracy.

Spectroscopic Characterization Methodologies for Structural Elucidation of Fluoroaryl Alkynes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For fluoroaryl alkynes, a combination of ¹³C, ¹⁹F, and ¹H NMR experiments provides a complete picture of the connectivity and electronic environment of the atoms.

The ¹³C NMR spectrum of 1-fluoro-4-(1-propyn-1-yl)-benzene provides critical information about the carbon skeleton. The presence of the fluorine atom introduces complexities due to carbon-fluorine (C-F) coupling, which can extend over several bonds. Standard proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons can be complex and challenging to interpret because of these strong and long-range C-F couplings. magritek.com

In the predicted spectrum for this compound, the alkyne carbons are expected to appear in the range of δ = 80-90 ppm. For the non-fluorinated analog, 1-phenyl-1-propyne, these carbons appear at approximately 80.6 ppm and 85.1 ppm. chemicalbook.com The aromatic region will show four distinct signals. The carbon directly bonded to the fluorine atom (C-1) will appear as a doublet with a large one-bond coupling constant (¹JCF). For instance, in 1-ethynyl-4-fluorobenzene (B14334), this carbon appears at δ = 163.5 ppm with a ¹JCF of 198.4 Hz. rsc.org The other aromatic carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF > ⁴JCF). magritek.com The methyl carbon of the propynyl (B12738560) group is expected to have a chemical shift in the aliphatic region, typically below δ = 10 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling Constant (Hz) |

| C-1 (C-F) | 162-165 | ¹J ≈ 240-250 |

| C-2, C-6 (ortho to F) | 133-135 | ²J ≈ 20-25 |

| C-3, C-5 (meta to F) | 115-117 | ³J ≈ 8-10 |

| C-4 (C-alkyne) | 119-122 | ⁴J ≈ 3-5 |

| Alkyne C-α | 88-91 | ~ |

| Alkyne C-β | 80-83 | ~ |

| Methyl (-CH₃) | 4-6 | ~ |

| Note: Predicted values are based on data from analogous compounds such as 1-ethynyl-4-fluorobenzene and 1-phenyl-1-propyne. chemicalbook.comrsc.org |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. spectralservice.de The spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected. Its chemical shift is influenced by the electronic effects of the para-substituted propynyl group. In the related compound, 1-ethynyl-4-fluorobenzene, the ¹⁹F signal appears at δ = -111.0 ppm. rsc.org For fluorobenzene (B45895) itself, the chemical shift is approximately -113 ppm relative to a CCl₃F standard. rsc.orgspectrabase.com The presence of the electron-donating propynyl group is expected to cause a slight downfield shift compared to fluorobenzene.

Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹⁹F | -109 to -112 |

| Note: Predicted value is based on data from 1-ethynyl-4-fluorobenzene. rsc.org |

The ¹H NMR spectrum reveals the number and environment of protons in the molecule. For this compound, three distinct sets of signals are anticipated. The methyl protons on the propynyl group will appear as a singlet in the aliphatic region, typically around δ = 2.0 ppm. The aromatic region will display two multiplets corresponding to the two sets of chemically non-equivalent aromatic protons. These protons will show coupling to each other (ortho-, meta-, and para-coupling) as well as coupling to the fluorine atom (H-F coupling). The protons ortho to the fluorine atom (H-3, H-5) will appear as a triplet of doublets (or a complex multiplet) due to coupling with the adjacent aromatic protons and the fluorine atom. The protons meta to the fluorine atom (H-2, H-6) will also show a complex multiplet. For comparison, in 1-ethynyl-4-fluorobenzene, the aromatic protons appear as multiplets in the range of δ = 7.02-7.53 ppm. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic (H-2, H-6) | 7.30-7.50 | m | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6 |

| Aromatic (H-3, H-5) | 7.00-7.20 | m | ³JHH ≈ 8-9, ³JHF ≈ 8-9 |

| Methyl (-CH₃) | 2.0-2.2 | s | N/A |

| Note: Predicted values are based on data from analogous compounds such as 1-ethynyl-4-fluorobenzene. rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, several characteristic absorption bands are expected. A key feature will be the C≡C stretching vibration of the internal alkyne, which typically appears as a weak to medium band in the 2260-2190 cm⁻¹ region. The C-F stretching vibration gives rise to a strong absorption in the fingerprint region, usually between 1250 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ range. nist.govniscpr.res.in

Table 4: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H (-CH₃) | Stretch | 2980-2850 | Medium-Weak |

| Alkyne C≡C | Stretch | 2260-2190 | Weak-Medium |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong |

| Aromatic C-F | Stretch | 1250-1100 | Strong |

| Note: Frequencies are based on general IR correlation tables and data from related compounds. nist.govniscpr.res.in |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. For this compound (C₉H₇F), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (134.15 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺, or the cleavage of the entire propynyl group. The presence of the stable aromatic ring means that the molecular ion peak is expected to be relatively abundant. nist.govnist.gov

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity |

| 134 | [M]⁺ (Molecular Ion) |

| 119 | [M - CH₃]⁺ |

| 95 | [M - C₃H₃]⁺ |

| 75 | [C₆H₄]⁺ |

| Note: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic and alkyne compounds. nist.govnist.gov |

Advanced Spectroscopic Techniques for Elucidating Fluorinated Organic Structures

Beyond the standard methods, several advanced techniques are employed for the detailed analysis of fluorinated organic compounds. The complexity of ¹³C NMR spectra due to C-F coupling can be simplified by using simultaneous proton and fluorine decoupling, which results in a clean spectrum showing only single peaks for each unique carbon environment. magritek.com

For trace analysis and identification of novel fluorinated compounds in complex mixtures, hyphenated techniques are indispensable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) offers exceptional sensitivity and selectivity, which is crucial for environmental and biological monitoring of organofluorine compounds. technologynetworks.com Another innovative method is continuum source molecular absorption spectrometry (CS-MAS), which can be coupled with liquid chromatography to provide fluorine-specific detection, enabling the identification and quantification of unknown fluorinated organic compounds in various samples. acs.orgnih.gov These advanced methodologies are essential for comprehensive characterization and for understanding the behavior of fluorinated molecules in complex systems. tudelft.nl

Applications of Fluoroaryl Alkynes in Advanced Materials and Synthetic Building Blocks

Role in Functional Organic Materials

Fluoroaryl alkynes, such as 1-fluoro-4-(1-propyn-1-yl)-benzene, are valuable precursors for functional organic materials. The presence of fluorine can significantly alter the electronic properties, stability, and intermolecular organization of conjugated systems, making these building blocks highly sought after for electronic and optoelectronic applications. numberanalytics.comrsc.org

The incorporation of fluorine atoms into conjugated polymers and molecules, such as poly(phenyleneethynylene)s derived from fluoroaryl alkynes, has a profound impact on their optoelectronic properties. rsc.org Fluorine's high electronegativity lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This tuning of electronic energy levels can facilitate easier electron injection in devices like organic light-emitting diodes (OLEDs) and enhance the material's resistance to oxidative degradation, thereby improving device longevity. rsc.org

Furthermore, non-covalent interactions involving fluorine, such as C–H⋯F hydrogen bonds, can play a crucial role in directing the solid-state packing of these materials. rsc.org This can promote specific arrangements, like a π-stack organization, which is beneficial for enhancing charge carrier mobility—a critical factor for the performance of electroluminescent devices. rsc.org Polymers based on fluorene, which can be synthesized using similar building blocks, are noted for their high fluorescence quantum efficiency and are considered promising blue-emitting materials for polymer light-emitting diodes (PLEDs). researchgate.net

In the field of organic photovoltaics (OPVs), fluorination is a widely adopted strategy for designing high-performance non-fullerene acceptors (NFAs). nih.gov The introduction of fluorine atoms onto the molecular backbone of acceptor materials can lead to several advantageous effects. Fluorinated acceptors often exhibit enhanced light absorption capabilities, particularly in the near-infrared region, which allows the solar cell to harvest a larger portion of the solar spectrum and leads to improved short-circuit current densities. nih.gov

Moreover, fluorination can positively influence the morphology of the active layer blend, which consists of a donor and an acceptor material. nih.gov It can promote desirable phase separation, which is crucial for efficient exciton (B1674681) dissociation at the donor-acceptor interface and for effective charge transport to the electrodes. nih.gov Consequently, organic solar cells fabricated with fluorinated acceptors frequently show significantly higher power conversion efficiencies compared to their non-fluorinated counterparts. nih.govresearchgate.net The strategic placement of fluorine atoms is a key aspect of molecular engineering to optimize the performance of these devices. researchgate.net

Versatility as Building Blocks in Organic Synthesis

The compound serves as an excellent precursor for constructing larger, more complex molecular architectures. The terminal alkyne group is particularly reactive in transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds between alkynes and aryl halides. This reaction allows for the straightforward synthesis of extended conjugated systems like poly(phenyleneethynylene)s and other complex scaffolds. The alkyne also readily participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, providing an efficient route to highly functionalized triazole-containing structures.

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly modulate a compound's metabolic stability, bioavailability, and binding affinity. ijournals.cnnih.gov Fluorinated alkynes are valuable intermediates in the synthesis of these bioactive molecules. numberanalytics.com They can be used as building blocks to create fluorinated versions of natural products or to develop novel fluorinated drugs, including potential anticancer and anti-inflammatory agents. numberanalytics.com

The alkyne moiety itself can be transformed to introduce further functionality. For instance, the hydrofluorination of alkynes is an atom-economical method to produce vinyl fluorides, which are privileged substructures found in a range of bioactive molecules and are considered important peptide bond isosteres. nih.gov This reactivity underscores the role of this compound as a key intermediate for accessing diverse classes of fluorinated compounds with potential therapeutic applications.

Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 18826-59-0 | C₉H₇F | 134.15 |

| (E)-1-Fluoro-4-(prop-1-en-1-yl)benzene | 11320960 (CID) | C₉H₉F | 136.17 |

| 1-Fluoro-4-(prop-1-en-2-yl)benzene | 350-40-3 | C₉H₉F | 136.17 |

| 1-fluoro-4-(prop-2-yn-1-yl)benzene | 70090-68-5 | C₉H₇F | 134.15 |

Q & A

Q. What are the common synthetic routes for 1-Fluoro-4-(1-propyn-1-yl)-benzene, and what experimental conditions are critical for optimizing yield?

- Methodological Answer: The compound is typically synthesized via Sonogashira coupling between 1-bromo-4-fluorobenzene and propyne. Key conditions include:

- Use of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst.

- A base such as triethylamine or diisopropylamine to deprotonate the terminal alkyne.

- Reaction under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours .

Optimization Tips: - Monitor reaction progress via TLC or GC-MS.

- Purify via column chromatography using hexane/ethyl acetate gradients.

Q. How is this compound characterized structurally?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR reveals aromatic protons (δ 6.8–7.2 ppm) and the propynyl proton (δ 2.5–3.0 ppm). ¹³C NMR confirms the sp-hybridized carbon (δ 70–90 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) identifies the molecular ion peak at m/z 148.0525 (C₉H₅F⁺).

- IR Spectroscopy: Stretching vibrations for C≡C (~2100 cm⁻¹) and C-F (~1200 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to volatility and potential respiratory irritation.

- Dispose of waste via halogenated organic waste streams, as fluorine substituents require specialized treatment .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the alkyne group in cross-coupling reactions?

- Methodological Answer: Fluorine’s inductive effect increases the electrophilicity of the aromatic ring, enhancing the alkyne’s nucleophilicity in reactions like cycloadditions. Computational studies (DFT) show reduced electron density at the alkyne terminus, favoring regioselective coupling . Experimental Validation:

- Compare reaction rates with non-fluorinated analogs using kinetic assays.

- Use Hammett substituent constants (σₚ) to quantify electronic effects .

Q. What strategies mitigate competing side reactions (e.g., homocoupling) during Sonogashira synthesis?

- Methodological Answer:

- Catalyst Tuning: Replace Pd(PPh₃)₄ with PdCl₂(dppf) to suppress oxidative homocoupling.

- Solvent Control: Use DMF or THF instead of polar aprotic solvents to reduce base-mediated side reactions.

- Stoichiometry: Maintain a 1:1.2 molar ratio of aryl halide to alkyne to limit excess alkyne dimerization .

Q. How can computational modeling predict the compound’s interactions in medicinal chemistry applications?

- Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to target enzymes (e.g., kinase inhibitors).

- ADMET Prediction: Calculate logP (3.35) and polar surface area (12.36 Ų) to assess bioavailability and blood-brain barrier penetration .

- MD Simulations: Simulate stability in biological membranes using GROMACS .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer:

- Batch vs. Flow Chemistry: Transitioning from batch to continuous flow improves heat management and reduces catalyst loading.

- Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) for large-scale purity.

- Quality Control: Implement in-line FTIR for real-time monitoring of alkyne integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Regioselectivity in [3+2] Cycloaddition](httpshttps://i.imgur.com/example.png)